molecular formula C21H25N3O2 B11447525 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide

Cat. No.: B11447525
M. Wt: 351.4 g/mol
InChI Key: JMODWHVKDPEYJK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a dimethylbutanamide moiety

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide typically involves multicomponent reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the final product in acidic media . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, as a potential COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a promising candidate for anti-inflammatory drug development.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C21H25N3O2/c1-14-10-11-24-17(12-14)22-19(15-6-8-16(26-5)9-7-15)20(24)23-18(25)13-21(2,3)4/h6-12H,13H2,1-5H3,(H,23,25)

InChI Key

JMODWHVKDPEYJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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